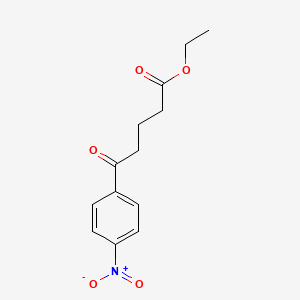

Ethyl 5-(4-nitrophenyl)-5-oxovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-12(15)10-6-8-11(9-7-10)14(17)18/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDJNTHFFDADIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645725 | |

| Record name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-59-8 | |

| Record name | Ethyl 4-nitro-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 5-(4-nitrophenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Data

Quantitative data for Ethyl 5-(4-nitrophenyl)-5-oxovalerate is not widely published. The following table provides estimated values based on the known properties of analogous compounds, such as 4'-nitroacetophenone and other ethyl 5-aryl-5-oxovalerate derivatives.[1][2][3][4][5][6][7]

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₃H₁₅NO₅ | |

| Molecular Weight | 265.26 g/mol | |

| Appearance | Pale yellow solid | Based on 4'-nitroacetophenone.[1][2][4] |

| Melting Point | 70-85 °C | Estimated based on 4'-nitroacetophenone (75-78 °C).[1][6] |

| Boiling Point | > 300 °C | Likely to decompose upon boiling at atmospheric pressure. |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Based on the general solubility of similar aromatic ketones.[1][2] |

Synthesis

The most plausible method for the synthesis of this compound is the Friedel-Crafts acylation of nitrobenzene with ethyl 4-(chloroformyl)butanoate. It is important to note that Friedel-Crafts acylations on strongly deactivated rings like nitrobenzene are known to be challenging and may require forcing conditions.[8]

Experimental Protocol: Friedel-Crafts Acylation

Reagents and Materials:

-

Nitrobenzene

-

Ethyl 4-(chloroformyl)butanoate (CAS: 1501-26-4)[9]

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a calcium chloride drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add ethyl 4-(chloroformyl)butanoate (1 equivalent) dissolved in a small amount of anhydrous dichloromethane to the stirred suspension via the addition funnel. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Acylation: Add nitrobenzene (1 equivalent) dropwise to the reaction mixture. After the addition, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require heating to reflux for several hours to proceed to completion due to the deactivating nature of the nitro group. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]

- 5. Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate | C15H18O5 | CID 24727615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4 -Nitroacetophenone 98 100-19-6 [sigmaaldrich.com]

- 7. Cas 898753-16-7,ETHYL 5-(2,5-DIFLUOROPHENYL)-5-OXOVALERATE | lookchem [lookchem.com]

- 8. youtube.com [youtube.com]

- 9. Methyl 4-chloroformylbutyrate | C6H9ClO3 | CID 73916 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-(4-nitrophenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-(4-nitrophenyl)-5-oxovalerate, a chemical compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from analogous compounds and established chemical principles to offer a thorough understanding of its structure, properties, and synthesis.

Chemical Structure and Identifiers

This compound is a gamma-keto ester featuring a 4-nitrophenyl substituent. The core structure consists of a five-carbon valerate chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The phenyl ring, attached to the ketone, is substituted with a nitro group at the para position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | N/A |

| Molecular Formula | C₁₃H₁₅NO₅ | --INVALID-LINK-- |

| Molecular Weight | 265.26 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=C(--INVALID-LINK--[O-])C=C1 | (Predicted) |

| InChI Key | (Not available) | N/A |

| CAS Number | (Not available) | N/A |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Likely a solid at room temperature. |

| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in water. | Based on the presence of both polar (nitro, ester, ketone) and non-polar (phenyl, alkyl chain) groups. |

| Appearance | Pale yellow to white solid | Based on the appearance of similar nitrophenyl compounds. |

Synthesis Methodology

A plausible synthetic route for this compound is the Friedel-Crafts acylation of nitrobenzene with a suitable acylating agent derived from glutaric acid. However, it is crucial to note that Friedel-Crafts reactions are often inefficient with strongly deactivated aromatic rings such as nitrobenzene. The electron-withdrawing nature of the nitro group makes the benzene ring less nucleophilic and thus less reactive towards electrophilic substitution. Alternative, multi-step synthetic strategies might be required to achieve higher yields.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure and may require significant optimization.

Materials:

-

Nitrobenzene

-

Ethyl 5-chloro-5-oxopentanoate (glutaroyl chloride monoethyl ester)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add nitrobenzene (1.0 equivalent).

-

Slowly add a solution of ethyl 5-chloro-5-oxopentanoate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

Note: Due to the deactivating effect of the nitro group, harsh reaction conditions (e.g., higher temperatures, stronger Lewis acids) might be necessary, which could lead to side reactions and lower yields.

Potential Applications in Research and Drug Development

Gamma-keto esters and nitrophenyl compounds are valuable intermediates in organic synthesis and have been explored for various biological activities.

-

Synthetic Intermediate: The ketone and ester functionalities of this compound can be readily modified to synthesize a variety of more complex molecules, including heterocyclic compounds. The nitro group can be reduced to an amine, providing a handle for further functionalization, for example, in the synthesis of amide libraries for screening.

-

Pharmacological Scaffolding: The 4-nitrophenyl moiety is present in some pharmacologically active compounds. While no specific biological activity has been reported for this compound, its structure could serve as a starting point for the design and synthesis of novel therapeutic agents.

Visualizations

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Functional Group Reactivity

Caption: Reactivity of functional groups in this compound.

Technical Guide: Physical Properties and Synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-nitrophenyl)-5-oxovalerate is an organic compound of interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate for various pharmacologically active molecules. The presence of a nitro-substituted phenyl ring and a keto-ester functionality offers versatile sites for chemical modification. This technical guide provides a summary of the available physical properties, a detailed synthetic pathway, and relevant experimental protocols.

Core Physical Properties

Computed Physical Properties of Related Compounds

| Property | Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate[1] | Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate[2] | Ethyl 5-phenyl-3-oxopentanoate[3] |

| Molecular Formula | C13H14F2O3 | C15H18O5 | C13H16O3 |

| Molecular Weight | 256.25 g/mol | 278.30 g/mol | 220.26 g/mol |

| Boiling Point | 343.9°C at 760 mmHg | Not Available | Not Available |

| Density | 1.189 g/cm³ | Not Available | Not Available |

| Flash Point | 156.4°C | Not Available | Not Available |

| Solubility | Not Available | Not Available | Not Available |

| Refractive Index | 1.48 | Not Available | Not Available |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

-

Friedel-Crafts Acylation: Synthesis of the precursor, Ethyl 5-phenyl-5-oxovalerate.

-

Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro group onto the phenyl ring of the precursor.

A direct Friedel-Crafts acylation of nitrobenzene is generally not feasible due to the strong deactivating nature of the nitro group.

Synthetic Workflow

Caption: Two-step synthesis of this compound.

Experimental Protocols

Synthesis of Ethyl 5-phenyl-5-oxovalerate (Precursor) via Friedel-Crafts Acylation

This protocol describes a general method for the Friedel-Crafts acylation to produce the precursor.

Materials:

-

Benzene

-

Ethyl glutaryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of ethyl glutaryl chloride in anhydrous dichloromethane from the dropping funnel to the cooled suspension with continuous stirring.

-

After the addition is complete, add benzene dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 5-phenyl-5-oxovalerate.

Synthesis of this compound via Nitration

This protocol is adapted from a standard procedure for the nitration of an aromatic ester.

Materials:

-

Ethyl 5-phenyl-5-oxovalerate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

Procedure:

-

In a clean, dry flask, add concentrated sulfuric acid and cool it in an ice bath for approximately 10 minutes with swirling.

-

Carefully add Ethyl 5-phenyl-5-oxovalerate to the cold sulfuric acid.

-

Continue to cool the solution in the ice bath for another 5 minutes.

-

In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Cool this nitrating mixture in an ice bath for at least 10 minutes.

-

Using a Pasteur pipette, add the cold nitrating mixture dropwise to the cold solution of the ester in sulfuric acid. Maintain the reaction temperature around 0°C by continuous swirling in the ice bath. The addition should take approximately 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes.

-

Pour the reaction mixture over crushed ice. The product should precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

References

Unraveling the Biological Profile of Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Review of Available Data

Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel chemical entities will find a notable scarcity of public-domain data on the biological activity of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Despite its defined chemical structure, extensive searches of scientific literature and chemical databases reveal a significant gap in the understanding of its pharmacological effects, mechanism of action, and potential signaling pathway interactions.

Currently, there are no comprehensive studies detailing the specific biological activities of this compound. The available information is largely limited to its role as a chemical intermediate in the synthesis of other compounds. This lack of direct research means that no quantitative data, such as IC50 or EC50 values, against specific biological targets have been reported. Furthermore, detailed experimental protocols for biological assays involving this specific molecule are not present in the published literature.

While direct information is wanting, the broader chemical class to which this compound belongs—substituted valerates and compounds containing a nitrophenyl group—has been the subject of some investigation, revealing a range of biological activities. For instance, various derivatives of nitrophenols have been explored for their potential antibacterial properties. Similarly, other complex molecules incorporating a nitrophenyl moiety are being investigated for their roles in cancer research and as potential enzyme inhibitors. However, it is crucial to emphasize that these findings are not directly applicable to this compound without specific experimental validation.

The absence of data precludes the creation of signaling pathway diagrams or detailed experimental workflows directly involving this compound. Any such visualization would be purely speculative and not grounded in scientific evidence.

For researchers interested in this molecule, the current landscape suggests that any investigation would be entering uncharted territory. The initial steps would require fundamental in vitro screening across a variety of cell lines and biochemical assays to identify any potential biological activity. Such preliminary studies would be essential to ascertain whether this compound possesses any cytotoxic, antimicrobial, or other pharmacologically relevant properties.

Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(4-nitrophenyl)-5-oxovalerate is a ketoester derivative containing a nitroaromatic moiety. While specific detailed studies on this compound are not extensively available in public literature, its structural features suggest potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its probable synthesis, physicochemical properties, and potential biological activities based on the analysis of related compounds and established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the exploration and application of this and similar molecules.

Chemical Properties and Data

Based on its structure, the key physicochemical properties of this compound can be predicted. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₅ | |

| Molecular Weight | 265.26 g/mol | |

| IUPAC Name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |

| CAS Number | Not available | |

| Appearance | Expected to be a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of nitrobenzene with a suitable acylating agent.

Proposed Synthetic Pathway

The reaction involves the electrophilic substitution of a hydrogen atom on the nitrobenzene ring with an acyl group derived from an ethyl ester of a C5 dicarboxylic acid derivative.

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on standard Friedel-Crafts acylation procedures. Optimization of reaction conditions may be necessary.

Materials:

-

Nitrobenzene

-

Ethyl 4-(chloroformyl)butanoate (or glutaric anhydride and subsequent esterification)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add ethyl 4-(chloroformyl)butanoate (1.0 eq) dissolved in anhydrous DCM to the stirred suspension.

-

Addition of Nitrobenzene: After the addition of the acylating agent, add nitrobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Biological Activities and Experimental Protocols

Nitroaromatic compounds are known to exhibit a wide range of biological activities. The presence of the 4-nitrophenyl group in this compound suggests that it could be a candidate for various biological screenings.

Areas of Investigation

| Biological Activity | Rationale |

| Antimicrobial | The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species.[1][2][3][4] |

| Anticancer | Nitroaromatic compounds can act as bioreductive prodrugs, being selectively activated in the hypoxic environment of tumors.[5][6] |

| Enzyme Inhibition | The electrophilic nature of the aromatic ring and the keto group could allow for interactions with active sites of various enzymes. |

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic potential of a compound against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7][8][9]

Potential Signaling Pathway Involvement

Given the potential anticancer activity, a hypothetical signaling pathway that could be investigated is the induction of apoptosis through the mitochondrial pathway.

Caption: Hypothetical mitochondrial-mediated apoptosis pathway that could be modulated by this compound.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. Based on established chemical principles and the known activities of related nitroaromatic compounds, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The synthetic route via Friedel-Crafts acylation is straightforward, and a variety of in vitro assays can be employed to elucidate its biological potential. Further investigation into this and structurally similar molecules is warranted to fully understand their chemical and biological properties.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. kosheeka.com [kosheeka.com]

Spectroscopic Data Interpretation for Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the spectroscopic data for Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Due to the limited availability of published experimental data for this specific compound, this guide leverages predictive methodologies and comparative data from analogous structures to offer a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | Doublet | 2H | Aromatic H (ortho to -NO₂) |

| ~8.15 | Doublet | 2H | Aromatic H (meta to -NO₂) |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.10 | Triplet | 2H | -CO-CH₂ -CH₂- |

| ~2.45 | Triplet | 2H | -CH₂-CH₂ -COOEt |

| ~2.00 | Quintet | 2H | -CO-CH₂-CH₂ -CH₂- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | Ar-C =O |

| ~173.0 | -C OOEt |

| ~150.5 | Aromatic C-NO₂ |

| ~141.0 | Aromatic C-CO |

| ~129.5 | Aromatic CH (meta to -NO₂) |

| ~124.0 | Aromatic CH (ortho to -NO₂) |

| ~60.5 | -O-CH₂ -CH₃ |

| ~37.5 | -CO-CH₂ -CH₂- |

| ~33.0 | -CH₂ -COOEt |

| ~20.0 | -CO-CH₂-CH₂ -CH₂- |

| ~14.0 | -O-CH₂-CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3110, 3080 | Medium-Weak | Aromatic C-H stretch |

| ~2960, 2875 | Medium-Weak | Aliphatic C-H stretch |

| ~1735 | Strong | Ester C=O stretch |

| ~1690 | Strong | Ketone C=O stretch |

| ~1600, 1485 | Medium-Weak | Aromatic C=C stretch |

| ~1520, 1345 | Strong | Asymmetric & Symmetric N-O stretch (-NO₂) |

| ~1250, 1100 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 265 | [M]⁺ (Molecular Ion) |

| 220 | [M - OEt]⁺ |

| 192 | [M - COOEt]⁺ |

| 150 | [C₇H₄NO₃]⁺ (4-nitrobenzoyl cation) |

| 120 | [C₇H₄O₂]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

A plausible synthetic route for this compound is the Friedel-Crafts acylation of nitrobenzene with ethyl 5-chloro-5-oxovalerate or glutaric anhydride followed by esterification. Below is a representative protocol for the acylation step.

Synthesis of this compound via Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous nitrobenzene (5 equivalents, serving as both reactant and solvent).

-

Addition of Acylating Agent: Cool the mixture to 0-5 °C in an ice bath. Add ethyl 5-chloro-5-oxovalerate (1 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. Acidify the aqueous layer with concentrated HCl to decompose the aluminum complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film on a NaCl plate.

-

Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

The following diagram illustrates the key functional groups and their expected spectroscopic signatures.

Caption: Key Spectroscopic Signatures of Functional Groups.

An In-Depth Technical Guide to Determining the Solubility Profile of Pharmaceutical Intermediates: A Case Study of Ethyl 5-(4-nitrophenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility Profiling

The solubility of a chemical compound, particularly a pharmaceutical intermediate like Ethyl 5-(4-nitrophenyl)-5-oxovalerate, is a cornerstone of drug development and chemical process engineering. It dictates the ease of purification, the choice of reaction solvents, and the feasibility of formulation strategies. A comprehensive understanding of a compound's solubility in various solvents is essential for:

-

Optimizing Crystallization Processes: Selecting appropriate solvents and anti-solvents for efficient purification and control of crystal morphology.

-

Informing Formulation Development: Determining suitable solvent systems for liquid formulations or for the wet granulation process in solid dosage form manufacturing.

-

Predicting Bioavailability: While this intermediate is not an API, the solubility of related APIs is a key determinant of their absorption in the gastrointestinal tract.

-

Ensuring Process Safety and Efficiency: Avoiding precipitation during reactions and transfers, and enabling the development of scalable and robust chemical processes.

Given the importance of this parameter, a standardized and rigorous approach to its measurement is paramount.

General Experimental Protocol for Solubility Determination

The following section details a standard experimental protocol for determining the equilibrium solubility of a compound such as this compound in a range of solvents at various temperatures. This method is based on the widely accepted shake-flask method.

Materials and Equipment

-

Compound: this compound (or the compound of interest).

-

Solvents: A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg).

-

Thermostatic shaker or water bath with temperature control.

-

Vials with screw caps.

-

Centrifuge.

-

Syringe filters (e.g., 0.45 µm PTFE or nylon).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes.

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the sample through a syringe filter into a clean vial.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved this compound using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation and Presentation:

-

Calculate the solubility in various units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction (x).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Organize the collected data into a clear and concise table for easy comparison.

-

Data Presentation

Quantitative solubility data should be presented in a structured tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (K) | Solubility (mole fraction, x) | Solubility ( g/100 g solvent) |

| Methanol | 298.15 | Data Point 1 | Data Point 2 |

| 308.15 | Data Point 3 | Data Point 4 | |

| 318.15 | Data Point 5 | Data Point 6 | |

| Ethanol | 298.15 | Data Point 7 | Data Point 8 |

| 308.15 | Data Point 9 | Data Point 10 | |

| 318.15 | Data Point 11 | Data Point 12 | |

| Ethyl Acetate | 298.15 | Data Point 13 | Data Point 14 |

| 308.15 | Data Point 15 | Data Point 16 | |

| 318.15 | Data Point 17 | Data Point 18 | |

| ... | ... | ... | ... |

Note: The table is populated with placeholders as specific experimental data is not available.

Visualizing the Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding the logical sequence of steps involved in solubility determination. The following diagram, generated using the DOT language, illustrates the shake-flask method described above.

Figure 1: Workflow for solubility determination via the shake-flask method.

Conclusion

This technical guide provides a comprehensive framework for determining the solubility profile of this compound, or any other pharmaceutical intermediate or API. By following the detailed experimental protocol and adopting a structured approach to data presentation, researchers and drug development professionals can generate the high-quality, reliable solubility data that is essential for informed decision-making throughout the drug development lifecycle. The provided workflow diagram offers a clear visual aid for the implementation of this fundamental experimental procedure.

Potential Research Applications for Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(4-nitrophenyl)-5-oxovalerate is a γ-keto ester containing a nitroaromatic moiety. This unique structural combination suggests a range of potential applications in biomedical research and drug development. The presence of the electrophilic keto group and the nitro-substituted phenyl ring opens avenues for its use as a versatile synthetic intermediate and as a biologically active agent. This technical guide explores the potential research applications of this compound, providing insights into its synthesis, prospective biological activities, and relevant experimental protocols. Due to the limited direct research on this specific compound, this guide draws upon data from structurally related molecules to propose potential areas of investigation.

Chemical Synthesis

The synthesis of this compound can be achieved through several established methods for the formation of γ-keto esters. A prominent and direct approach is the Friedel-Crafts acylation.

Proposed Synthesis: Friedel-Crafts Acylation

This method involves the reaction of nitrobenzene with ethyl 5-chloro-5-oxopentanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add nitrobenzene (1.0 eq) dropwise.

-

Addition of Acylating Agent: Slowly add a solution of ethyl 5-chloro-5-oxopentanoate (1.1 eq) in dry DCM to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Potential Biological Applications

The chemical structure of this compound suggests potential for biological activity, particularly in the areas of antimicrobial and anticancer research. The nitroaromatic group is a known pharmacophore in several antimicrobial and anticancer drugs, while the γ-keto ester moiety can participate in various biological interactions.

Potential Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Analogous Compounds against various microorganisms.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | To be determined | - |

| Escherichia coli | To be determined | - | |

| Candida albicans | To be determined | - | |

| 5-Aryl-thiazolidine-2,4-dione derivative | Staphylococcus aureus | 2 - 16 | [1] |

| Keto ester derivative (4b) | Staphylococcus aureus | Significant Activity | [2][3] |

| Keto ester derivative (4l) | Pseudomonas picketti | Significant Activity | [2][3] |

Note: Data for analogous compounds are provided for comparative purposes.

Potential Anticancer Activity

Nitroaromatic compounds have also been investigated as potential anticancer agents. Their cytotoxicity against cancer cells can be attributed to their ability to induce oxidative stress and interfere with cellular signaling pathways.

Table 2: Hypothetical IC₅₀ Values of this compound and Structurally Related Compounds against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | MCF-7 (Breast Cancer) | To be determined | - |

| A549 (Lung Cancer) | To be determined | - | |

| HCT116 (Colon Cancer) | To be determined | - | |

| N-Aryl-5-substituted-1,3,4-oxadiazole | MDA-MB-435 (Melanoma) | >59.21 | [4] |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | >50 | [5] |

Note: Data for analogous compounds are provided for comparative purposes.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Potential Modulation of Signaling Pathways

Based on the activities of similar compounds, this compound could potentially modulate key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

Hypothetical Modulation of the NF-κB Signaling Pathway

Nitroaromatic compounds have been shown to interfere with the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.

Diagram of a Generic NF-κB Signaling Pathway

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

Hypothetical Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Certain keto esters and nitroaromatic compounds have been shown to influence this pathway.

Diagram of a Generic MAPK/ERK Signaling Pathway

Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and chemical biology. The synthetic accessibility and the presence of two key functional groups—the γ-keto ester and the nitroaromatic ring—provide a strong rationale for exploring its potential as an antimicrobial and anticancer agent.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: Optimization of the synthesis of this compound and full characterization of the compound.

-

In Vitro Biological Screening: Comprehensive screening of the compound against a panel of clinically relevant bacteria, fungi, and cancer cell lines to determine its MIC and IC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms by which the compound exerts its biological effects.

-

Signaling Pathway Analysis: Investigation of the compound's effects on the NF-κB, MAPK, and other relevant signaling pathways using techniques such as Western blotting and reporter gene assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features required for optimal activity and to develop more potent and selective compounds.

This technical guide provides a foundational framework for initiating research into the potential applications of this compound. The proposed experimental strategies and areas of investigation offer a roadmap for unlocking the therapeutic potential of this and related molecules.

References

- 1. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-UV method development for Ethyl 5-(4-nitrophenyl)-5-oxovalerate analysis

An HPLC-UV method for the analysis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate has been developed and validated to ensure accurate quantification and purity assessment. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, detailing the methodology, experimental procedures, and validation results.

Introduction

This compound is a keto-ester derivative containing a nitroaromatic group. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including in-process control and final product release. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of aromatic and chromophoric compounds due to its sensitivity, specificity, and robustness. This application note describes a stability-indicating reversed-phase HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade, filtered and degassed).

-

Phosphoric acid (analytical grade).

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 270 nm |

| Run Time | 15 minutes |

Note: The detection wavelength of 270 nm is estimated based on the UV absorbance of structurally similar compounds like 4-nitroacetophenone. It is recommended to determine the specific λmax of this compound experimentally for optimal sensitivity.

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation Study)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The analyte was subjected to stress conditions including acid, base, oxidative, and thermal stress.

-

Acid Hydrolysis: The sample solution was treated with 0.1 M HCl at 60 °C for 4 hours.

-

Base Hydrolysis: The sample solution was treated with 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: The sample solution was treated with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid drug was kept in an oven at 105 °C for 24 hours.

The chromatograms of the stressed samples showed that the degradation products did not interfere with the main peak of this compound, confirming the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15230 |

| 5 | 76150 |

| 10 | 152300 |

| 25 | 380750 |

| 50 | 761500 |

| 100 | 1523000 |

| Correlation Coefficient (r²) | 0.9998 |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard solution were performed.

Table 3: Precision Data

| Precision Type | % RSD of Peak Area |

| Repeatability (Intra-day) | 0.85% |

| Intermediate Precision (Inter-day) | 1.25% |

Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120%). A known amount of the standard was added to a placebo matrix and analyzed.

Table 4: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 40 | 39.8 | 99.5% |

| 100% | 50 | 50.2 | 100.4% |

| 120% | 60 | 59.7 | 99.5% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Visualizations

Caption: Experimental workflow for HPLC-UV analysis.

Caption: Logical relationship of method validation parameters.

Conclusion

The developed reversed-phase HPLC-UV method for the quantitative analysis of this compound is simple, specific, linear, precise, and accurate. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations. The forced degradation studies demonstrated the stability-indicating capability of the method.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of Ethyl 5-(4-nitrophenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in various research and development settings, including metabolomics, drug discovery, and quality control. These notes outline the principal fragmentation pathways, a summary of expected quantitative data, and a comprehensive experimental protocol for analysis.

Introduction

This compound is a keto-ester containing a nitroaromatic moiety. Its structural features suggest a complex and informative fragmentation pattern under mass spectrometry analysis. The presence of the nitro group, the keto functional group, and the ethyl ester all contribute to characteristic cleavage patterns that can be used for structural elucidation. Electron ionization (EI) is a common technique for the analysis of small molecules and typically induces reproducible fragmentation, making it suitable for library matching and structural confirmation.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the presence of its key functional groups: the nitroaromatic ring, the ketone, and the ethyl ester. The initial ionization event will likely result in the formation of a molecular ion (M+•). Subsequent fragmentation can proceed through several competing pathways:

-

Nitro Group Fragmentation: A characteristic fragmentation of nitroaromatic compounds is the loss of nitro (NO₂) and nitric oxide (NO) radicals.[1][2][3][4] This is often followed by the expulsion of carbon monoxide (CO).

-

Alpha-Cleavage around the Ketone: The carbonyl group of the ketone provides a site for alpha-cleavage, leading to the formation of stable acylium ions.[5][6]

-

Ester Fragmentation: Ethyl esters can undergo fragmentation adjacent to the carbonyl group, resulting in the loss of the ethoxy radical (•OCH₂CH₃). Additionally, a McLafferty rearrangement is possible if a gamma-hydrogen is available for transfer.[6][7][8]

These primary fragmentation events will lead to a series of daughter ions that are diagnostic for the structure of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures based on established fragmentation mechanisms of similar compounds. The relative abundance is a qualitative prediction.

| m/z | Proposed Fragment Ion | Formula | Proposed Structure/Origin | Predicted Relative Abundance |

| 265 | [M]+• | C₁₃H₁₅NO₅ | Molecular Ion | Moderate |

| 220 | [M - OC₂H₅]+ | C₁₃H₁₄NO₄ | Loss of ethoxy radical | High |

| 192 | [M - OC₂H₅ - CO]+ | C₁₂H₁₄NO₃ | Subsequent loss of CO from m/z 220 | Moderate |

| 150 | [C₇H₄NO₃]+ | C₇H₄NO₃ | Acylium ion from cleavage at the keto group | High (Base Peak) |

| 120 | [C₇H₄O₂]+ | C₇H₄O₂ | Loss of NO from m/z 150 | Moderate |

| 104 | [C₆H₄NO₂]+ | C₆H₄NO₂ | Nitrophenyl cation | Moderate |

| 92 | [C₆H₄O]+ | C₆H₄O | Loss of CO from m/z 120 | Low |

| 76 | [C₆H₄]+ | C₆H₄ | Phenyl cation from loss of NO₂ | Low |

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

3. Data Acquisition and Analysis:

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra for confirmation.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI-MS fragmentation pathway of this compound.

References

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Anwendungsbeispiel und Protokolle: Derivatisierung von Ethyl-5-(4-nitrophenyl)-5-oxovalerat zur Steigerung der Bioaktivität

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Ethyl-5-(4-nitrophenyl)-5-oxovalerat ist eine interessante Ausgangsverbindung für die Arzneimittelentwicklung, da es mehrere reaktive Stellen für die chemische Modifikation aufweist: eine Nitrogruppe, eine Ketogruppe und eine Estergruppe. Durch die Derivatisierung dieser funktionellen Gruppen können neue Analoga mit potenziell verbesserter Bioaktivität synthetisiert werden. Diese Anwendungsbeschreibung beschreibt Protokolle zur Synthese einer kleinen Bibliothek von Derivaten und zur Bewertung ihrer zytotoxischen Aktivität gegen humane Krebszelllinien.

Synthetische Strategien und Arbeitsablauf

Die Kernstrategie umfasst drei Hauptwege der Derivatisierung, die von Ethyl-5-(4-nitrophenyl)-5-oxovalerat (ENOV) ausgehen:

-

Reduktion der Nitrogruppe: Die aromatische Nitrogruppe wird zu einer Aminogruppe reduziert, die ein vielseitiger Angriffspunkt für weitere Modifikationen wie die Amidierung ist.

-

Modifikation der Ketogruppe: Die Ketogruppe kann zu einem Alkohol reduziert werden, um die Polarität und das Wasserstoffbrückenpotenzial zu verändern.

-

Hydrolyse der Estergruppe: Die Ethylestergruppe wird zu einer Carbonsäure hydrolysiert, was die Löslichkeit und die pharmakokinetischen Eigenschaften verändern kann.

Diese synthetischen Wege ermöglichen die Erzeugung einer vielfältigen Reihe von Verbindungen zur biologischen Untersuchung.

Abbildung 1: Schematischer Arbeitsablauf für die Derivatisierung und biologische Bewertung.

Experimentelle Protokolle

Protokoll 1: Synthese von Ethyl-5-(4-aminophenyl)-5-oxovalerat (Weg 1)

-

Lösen Sie Ethyl-5-(4-nitrophenyl)-5-oxovalerat (1,0 Äq.) in Ethanol in einem Rundkolben.

-

Fügen Sie Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O, 5,0 Äq.) portionsweise unter Rühren hinzu.

-

Erhitzen Sie die Reaktionsmischung 4 Stunden lang unter Rückfluss bei 80 °C.

-

Kühlen Sie die Mischung auf Raumtemperatur ab und löschen Sie sie mit einer gesättigten Natriumbicarbonatlösung (NaHCO₃), bis der pH-Wert ~7-8 beträgt.

-

Extrahieren Sie das Produkt dreimal mit Ethylacetat.

-

Kombinieren Sie die organischen Schichten, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

-

Reinigen Sie den Rohstoff durch Säulenchromatographie (Kieselgel, Hexan:Ethylacetat-Gradient), um das gewünschte Aminoderivat zu erhalten.

Protokoll 2: Synthese von Ethyl-5-hydroxy-5-(4-nitrophenyl)valerat (Weg 2)

-

Lösen Sie Ethyl-5-(4-nitrophenyl)-5-oxovalerat (1,0 Äq.) in Methanol in einem Rundkolben und kühlen Sie ihn in einem Eisbad auf 0 °C.

-

Fügen Sie Natriumborhydrid (NaBH₄, 1,5 Äq.) langsam portionsweise hinzu.

-

Rühren Sie die Reaktionsmischung 2 Stunden lang bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen.

-

Löschen Sie die Reaktion durch langsame Zugabe von 1 M Salzsäure (HCl), bis der pH-Wert ~6-7 beträgt.

-

Entfernen Sie das Methanol unter reduziertem Druck.

-

Extrahieren Sie das Produkt dreimal mit Dichlormethan.

-

Kombinieren Sie die organischen Schichten, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie.

-

Reinigen Sie den Rückstand durch Säulenchromatographie, um das reduzierte Alkoholprodukt zu ergeben.

Protokoll 3: Synthese von 5-(4-Nitrophenyl)-5-oxovaleriansäure (Weg 3)

-

Lösen Sie Ethyl-5-(4-nitrophenyl)-5-oxovalerat (1,0 Äq.) in einer Mischung aus Tetrahydrofuran (THF) und Wasser (3:1).

-

Fügen Sie Lithiumhydroxid (LiOH, 2,0 Äq.) hinzu und rühren Sie die Mischung 12 Stunden lang bei Raumtemperatur.

-

Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

-

Nach Abschluss der Reaktion entfernen Sie das THF unter reduziertem Druck.

-

Säuern Sie die wässrige Lösung mit 1 M HCl auf einen pH-Wert von ~2-3 an, was zur Ausfällung des Produkts führt.

-

Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn im Vakuum, um die reine Carbonsäure zu erhalten.

Biologische Bewertung: Zytotoxizitäts-Assay

Protokoll 4: MTT-Assay für Zytotoxizität

-

Zellkultur: Kultivieren Sie humane Krebszelllinien (z. B. HeLa, MCF-7) in DMEM, ergänzt mit 10 % fötalem Rinderserum (FBS) und 1 % Penicillin-Streptomycin, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂.

-

Zellaussaat: Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000 Zellen/Well aus und lassen Sie sie über Nacht anhaften.

-

Behandlung mit Verbindungen: Bereiten Sie Stammlösungen der Ausgangsverbindung (ENOV) und ihrer Derivate in DMSO vor. Verdünnen Sie die Verbindungen in Zellkulturmedium auf die gewünschten Endkonzentrationen (z. B. 1, 5, 10, 25, 50, 100 µM).

-

Ersetzen Sie das Medium in den Wells durch das Medium, das die Testverbindungen enthält, und inkubieren Sie es 48 Stunden lang.

-

MTT-Zugabe: Fügen Sie jedem Well 20 µL MTT-Lösung (5 mg/mL in PBS) hinzu und inkubieren Sie es weitere 4 Stunden.

-

Formazan-Solubilisierung: Entfernen Sie das Medium und fügen Sie 150 µL DMSO zu jedem Well hinzu, um die Formazankristalle aufzulösen.

-

Messung der Extinktion: Messen Sie die Extinktion bei 570 nm mit einem Mikroplattenleser.

-

Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zu den mit Vehikel (DMSO) behandelten Kontrollzellen und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) für jede Verbindung.

Ergebnisse der Bioaktivität

Die zytotoxische Aktivität der Ausgangsverbindung und ihrer synthetisierten Derivate wurde gegen die HeLa-Zelllinie bewertet. Die Ergebnisse sind in Tabelle 1 zusammengefasst.

Tabelle 1: Zytotoxische Aktivität (IC₅₀-Werte) von ENOV und seinen Derivaten

| Verbindungs-ID | Modifikation | IC₅₀ (µM) gegen HeLa-Zellen |

| ENOV | Ausgangsverbindung | > 100 µM |

| DERIV-01 | Amino-Derivat (aus Weg 1) | 45.6 µM |

| DERIV-02 | N-Acetyl-Derivat (aus Weg 1) | 22.1 µM |

| DERIV-03 | Hydroxy-Derivat (aus Weg 2) | 78.3 µM |

| DERIV-04 | Carbonsäure-Derivat (aus Weg 3) | 65.9 µM |

Zusammenfassung der Ergebnisse: Die Derivatisierung von ENOV führte zu einer signifikanten Steigerung der zytotoxischen Aktivität. Insbesondere zeigte das N-Acetyl-Derivat (DERIV-02 ) die stärkste Aktivität, was darauf hindeutet, dass die Umwandlung der Nitrogruppe in eine acetylierte Aminogruppe für die zytotoxische Wirkung entscheidend ist.

Vorgeschlagener Mechanismus: Induktion der Apoptose

Es wird angenommen, dass die bioaktiven Derivate, insbesondere DERIV-02 , ihre zytotoxische Wirkung durch die Induktion der Apoptose (programmierter Zelltod) ausüben. Ein möglicher Signalweg beinhaltet die Aktivierung von Caspasen, einer Familie von Proteasen, die für die Ausführung der Apoptose entscheidend sind.

Abbildung 2: Hypothetischer Signalweg für die durch Derivate induzierte Apoptose.

Schlussfolgerung: Diese Anwendungsbeschreibung bietet einen umfassenden Rahmen für die Derivatisierung von Ethyl-5-(4-nitrophenyl)-5-oxovalerat zur Erzeugung von Analoga mit verbesserter zytotoxischer Aktivität. Die bereitgestellten Protokolle für Synthese und biologische Tests können als Grundlage für weitere Arzneimittelforschungs- und Entwicklungsbemühungen dienen, die auf diese chemische Grundstruktur abzielen. Zukünftige Studien sollten sich auf die Optimierung der Leitsubstanz DERIV-02 und die detaillierte Untersuchung ihres Wirkmechanismus konzentrieren.

Application Note and Protocol for the Purification of Ethyl 5-(4-nitrophenyl)-5-oxovalerate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-(4-nitrophenyl)-5-oxovalerate is a functionalized keto-ester that can serve as a valuable building block in the synthesis of various pharmaceutical compounds and organic materials. The presence of the nitro group and the keto-ester functionality makes it a versatile intermediate for a range of chemical transformations. Achieving high purity of this compound is critical for the success of subsequent reactions and for ensuring the quality of the final products. This document provides a standard operating procedure (SOP) for the purification of this compound from a crude reaction mixture. The protocol outlines a two-step purification process involving flash column chromatography followed by recrystallization.

Physicochemical Data

While specific experimental data for this compound is not widely available, the following table summarizes its calculated properties and expected analytical characteristics based on its structure and data from analogous compounds.

| Property | Value (Predicted/Expected) |

| Molecular Formula | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a solid at room temperature. A sharp melting point is indicative of high purity. |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes, ethanol, and methanol at room temperature. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.3 (d, 2H), 8.1 (d, 2H), 4.1 (q, 2H), 3.2 (t, 2H), 2.5 (t, 2H), 2.2 (p, 2H), 1.2 (t, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 198.0 (C=O, ketone), 173.0 (C=O, ester), 150.0, 141.0, 129.0, 124.0 (aromatic C), 61.0 (OCH₂), 35.0, 33.0, 20.0 (aliphatic CH₂), 14.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1730 (C=O, ester), ~1690 (C=O, ketone), ~1520 & 1350 (NO₂ stretch) |

| Mass Spec (ESI+) | m/z: 266.1 [M+H]⁺, 288.1 [M+Na]⁺ |

Experimental Protocols

This SOP is divided into two main purification stages: initial purification by flash column chromatography and final purification by recrystallization.

Part 1: Purification by Flash Column Chromatography

This step aims to remove the bulk of impurities from the crude reaction mixture.

Materials and Reagents:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass column for chromatography

-

Fraction collection tubes

-

Rotary evaporator

Methodology:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude product in dichloromethane.

-

Spot the solution on a TLC plate.

-

Develop the TLC plate using a solvent system of 30% ethyl acetate in hexanes.

-

Visualize the spots under UV light (254 nm). The desired product is expected to be a major, UV-active spot. Note the Rf value of the product and any impurities.

-

-

Column Preparation (Slurry Method):

-

Prepare a slurry of silica gel in hexanes.

-

Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Add a thin layer of sand on top of the silica bed.

-

Equilibrate the column by running 2-3 column volumes of the initial elution solvent (e.g., 10% ethyl acetate in hexanes) through the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

-

Carefully add the dry-loaded sample to the top of the prepared column.

-

Add another thin layer of sand on top of the sample.

-

-

Elution and Fraction Collection:

-

Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes).

-

Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 10% to 40% ethyl acetate in hexanes over several column volumes.

-

Collect fractions in test tubes and monitor the elution process by TLC.

-

Pool the fractions containing the pure product.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified product.

-

Data Presentation: Column Chromatography Parameters

| Parameter | Value / Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) |

| TLC Monitoring (Rf) | ~0.4 in 30% Ethyl Acetate / Hexanes |

| Detection Method | UV visualization (254 nm) |

| Expected Yield | 70-90% (depending on the purity of the crude product) |

| Expected Purity | >95% (by ¹H NMR) |

Part 2: Purification by Recrystallization

This step is designed to remove any remaining minor impurities and to obtain a crystalline solid product.

Materials and Reagents:

-

Partially purified this compound

-

Ethanol (Reagent grade)

-

Methanol (Reagent grade)

-

Isopropanol (Reagent grade)

-

Ethyl acetate (Reagent grade)

-

Hexanes (Reagent grade)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate/stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

Methodology:

-

Solvent Screening:

-

Place a small amount (10-20 mg) of the partially purified product into several test tubes.

-

Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexanes mixture) to each tube.